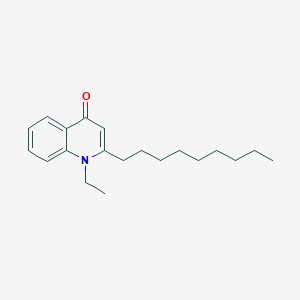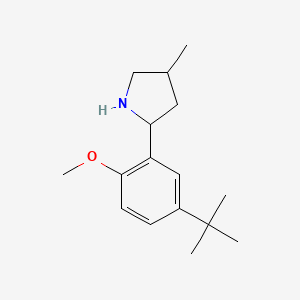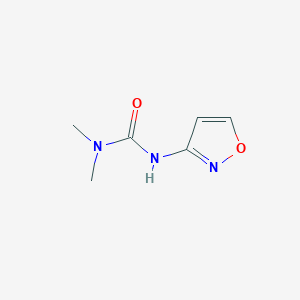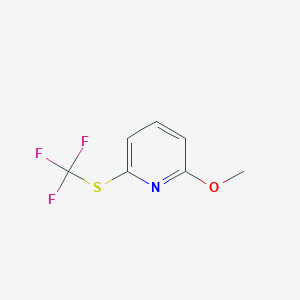
2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinolin-8-ol is a complex organic compound that features a tetrahydroisoquinoline core substituted with a bis(4-fluorophenyl)butyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinolin-8-ol typically involves multiple steps. One common method includes the following steps:
Formation of the bis(4-fluorophenyl)butyl intermediate: This step involves the reaction of 4-fluorobenzene with butyl lithium to form the bis(4-fluorophenyl)butyl intermediate.
Cyclization to form the tetrahydroisoquinoline core: The intermediate is then reacted with a suitable cyclizing agent to form the tetrahydroisoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a fully saturated isoquinoline derivative.
Substitution: The fluorine atoms can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a fully saturated isoquinoline derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinolin-8-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with G-protein coupled receptors and ion channels.
類似化合物との比較
Similar Compounds
2-[4-[4,4-Bis(4-fluorophenyl)butyl]-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide: This compound shares a similar bis(4-fluorophenyl)butyl group but differs in the core structure.
1-[4,4-Bis(4-fluorophenyl)butyl]-4-[(4-methylphenyl)sulfinyl]-1,2,3,6-tetrahydropyridine: Another compound with a similar bis(4-fluorophenyl)butyl group but with a different core and additional functional groups.
Uniqueness
2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinolin-8-ol is unique due to its specific combination of a tetrahydroisoquinoline core and a bis(4-fluorophenyl)butyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
827310-59-8 |
|---|---|
分子式 |
C25H25F2NO |
分子量 |
393.5 g/mol |
IUPAC名 |
2-[4,4-bis(4-fluorophenyl)butyl]-3,4-dihydro-1H-isoquinolin-8-ol |
InChI |
InChI=1S/C25H25F2NO/c26-21-10-6-19(7-11-21)23(20-8-12-22(27)13-9-20)4-2-15-28-16-14-18-3-1-5-25(29)24(18)17-28/h1,3,5-13,23,29H,2,4,14-17H2 |
InChIキー |
WCDRWOCPMQSKIY-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=C1C=CC=C2O)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Chloromethyl)-6-iodobenzo[d]oxazole](/img/structure/B12876369.png)
![2-(Dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol](/img/structure/B12876371.png)

![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12876380.png)



![Palladium, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-, (SP-4-2)-](/img/structure/B12876410.png)




![6-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12876433.png)

